苄基-L-异亮氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

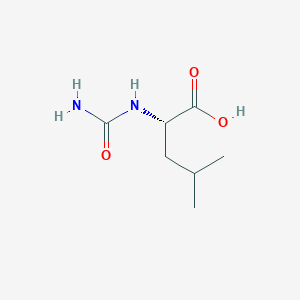

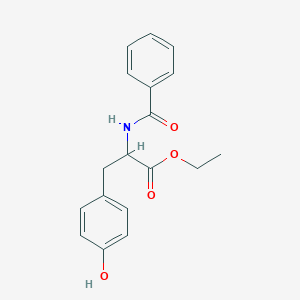

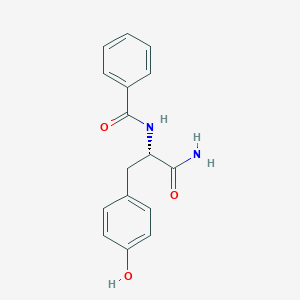

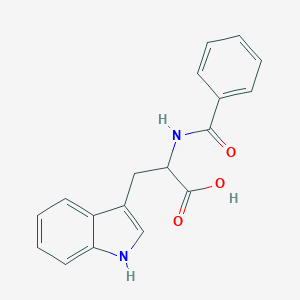

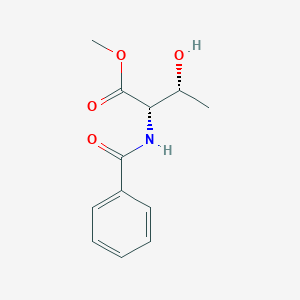

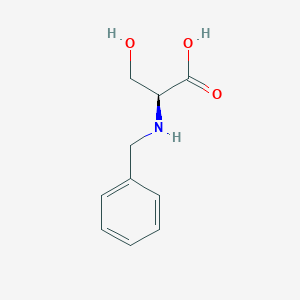

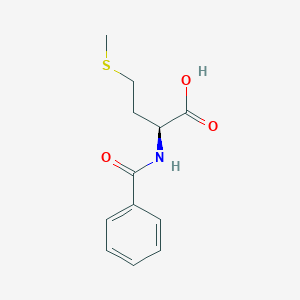

(2S,3S)-2-(benzylamino)-3-methylpentanoic acid, also known as (2S,3S)-2-(benzylamino)-3-methylpentanoic acid, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S)-2-(benzylamino)-3-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-(benzylamino)-3-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

以下是基于现有信息对苄基-L-异亮氨酸的科学研究应用分析:

农业和媒介蚊虫管理

苄基-L-异亮氨酸已被确定为农业实践和媒介蚊虫管理的替代方案。 它有助于减少商业杀虫剂或杀虫剂的有害影响 .

活细胞实时光学检测

一种名为GEII(基因编码的异亮氨酸指示剂)的传感器已被开发用于实时监测细菌和酵母细胞中的异亮氨酸,证明了其在活细胞中的生物相容性 .

X射线衍射研究

作用机制

Target of Action

BZL-ILE-OH, also known as N-benzyl-L-isoleucine, is primarily used as a reagent in the synthesis of hydrazinopeptides

Mode of Action

The mode of action of BZL-ILE-OH involves its role in the formation of amide bonds, which are fundamental in peptide synthesis . It is used as a coupling reagent, mediating amide bond formation with remarkable resistance to racemization . This means that it helps join amino acids together to form peptides without causing a change in the stereochemistry of the amino acids, which is crucial for maintaining the functional properties of the peptides.

Result of Action

The result of BZL-ILE-OH’s action is the successful synthesis of peptides with the correct stereochemistry . This is crucial for the function of these peptides, as changes in stereochemistry can significantly alter a peptide’s properties and interactions with other molecules. Therefore, BZL-ILE-OH contributes to the production of functional peptides that can participate in various biological processes.

生化分析

Biochemical Properties

The biochemical properties of Benzyl-L-isoleucine are largely determined by its structure and its interactions with other biomolecules. It is known to participate in biochemical reactions, particularly in the synthesis of hydrazinopeptides

Cellular Effects

Given its role in the synthesis of hydrazinopeptides , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Benzyl-L-isoleucine involves its conversion into amino-derivatives with ammonium formate as a catalytic hydrogen transfer agent . This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression.

属性

IUPAC Name |

(2S,3S)-2-(benzylamino)-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAVORZIWQTJJQ-JQWIXIFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426402 |

Source

|

| Record name | N-benzyl-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-49-0 |

Source

|

| Record name | N-benzyl-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。